molecular formula C15H17NO2 B1270377 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one CAS No. 337337-47-0

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one

Cat. No.: B1270377
CAS No.: 337337-47-0
M. Wt: 243.3 g/mol
InChI Key: CEUSSAZWZBNLBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents . One common method includes the condensation of 2,8-dimethylquinoline with butan-2-one in the presence of a base, followed by hydroxylation at the 4-position . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may require catalysts such as palladium or copper to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and quinoline ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and butanone groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUSSAZWZBNLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354312
Record name 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337337-47-0
Record name 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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